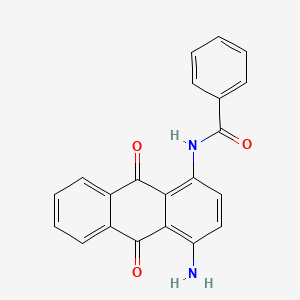

1-Amino-4-benzamidoanthraquinone

描述

Historical Context of Anthraquinone (B42736) Derivatives in Organic Chemistry Research

The journey of anthraquinone derivatives began with the extraction of natural dyes, which were among the most valuable commodities in ancient trade. One of the most prominent historical anthraquinone dyes is alizarin (B75676), a vibrant red colorant extracted from the roots of the madder plant (Rubia tinctorum). wikipedia.orgbritannica.com The demand for such dyes spurred early chemical investigations, and in 1869, alizarin became the first natural dye to be synthesized in a laboratory, a landmark achievement in organic chemistry. wikipedia.org This breakthrough, coupled with the burgeoning textile industry of the Industrial Revolution, led to a rapid decline in the reliance on natural dyes in favor of synthetic alternatives by the early 20th century. britannica.com

The development of synthetic methods to produce anthraquinone and its derivatives was a pivotal moment. Early industrial synthesis of anthraquinone often involved the oxidation of anthracene. wikipedia.org Chemists soon discovered that by introducing specific functional groups, such as amino (-NH2) or hydroxyl (-OH) groups, onto the anthraquinone core, they could produce a wide spectrum of colors. wikipedia.org The synthesis of most anthraquinone dyes starts from anthraquinone sulfonic acid or nitroanthraquinone, which are then modified to introduce these color-altering groups. wikipedia.org This foundational work paved the way for the creation of a vast library of synthetic dyes with superior properties, including excellent lightfastness, a characteristic feature of anthraquinone-based colorants. wikipedia.org

Significance of the Anthraquinone Core Structure in Contemporary Chemical Research

The anthraquinone scaffold, a tricyclic aromatic ketone, is more than just a historical footnote in dye chemistry; it remains a "privileged structure" in modern research due to its unique chemical and physical properties. nih.gov Its rigid, planar structure and its ability to undergo reversible redox reactions make it a versatile building block in several scientific fields. frontiersin.orgrsc.org

In medicinal chemistry, the anthraquinone framework is found in numerous natural products and is being explored for the development of new therapeutic agents. nih.govnih.gov Derivatives have shown potential in targeting a range of biological molecules, including enzymes and DNA. nih.gov For instance, some anthraquinone compounds are investigated for their antitumor properties. nih.gov The versatility of the anthraquinone scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's interaction with specific biological targets. nih.gov

Beyond medicine, the anthraquinone core is significant in materials science. Its inherent stability and electrochemical activity are leveraged in the development of advanced materials. Researchers are exploring its use in functional polymers, organic electronics, and as catalysts in various chemical processes. frontiersin.org The core structure's redox potential is also harnessed in applications like the degradation of environmental contaminants. frontiersin.org

Overview of Key Research Areas Pertaining to 1-Amino-4-benzamidoanthraquinone

This compound, also known by names such as Corinth flour, is primarily recognized as a key intermediate in the synthesis of more complex colorants. google.comnih.gov Its structure, featuring both an amino group and a benzamido group on the anthraquinone framework, makes it a valuable precursor for creating a variety of dyes and pigments.

The primary research focus for this compound has been its role in dye chemistry. It serves as a foundational element for producing fiber-reactive dyes. google.com These modern dyes form strong covalent bonds with textile fibers, resulting in excellent wash fastness and durability. google.com The synthesis of important intermediates, such as bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), can start from 1-aminoanthraquinone (B167232), a closely related precursor. google.com

While its direct application as a final product is limited, its importance as a synthetic intermediate means that research into efficient and environmentally friendly production methods for 1-aminoanthraquinone and its derivatives continues to be relevant. journalajacr.com The properties of this compound itself, such as its color and stability, are dictated by the electronic effects of its substituent groups on the anthraquinone core.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81-46-9 |

| Molecular Formula | C21H14N2O3 |

| Molecular Weight | 342.35 g/mol |

| Melting Point | 228-230 °C |

| Appearance | Solid |

Table compiled from available chemical data. nih.govchemicalbook.com

Structure

3D Structure

属性

CAS 编号 |

81-46-9 |

|---|---|

分子式 |

C21H14N2O3 |

分子量 |

342.3 g/mol |

IUPAC 名称 |

N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C21H14N2O3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,22H2,(H,23,26) |

InChI 键 |

PXNNPGGYHAWDJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

其他CAS编号 |

81-46-9 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Amino 4 Benzamidoanthraquinone

Synthetic Pathways to 1-Amino-4-benzamidoanthraquinone and its Core Precursors

The construction of the this compound scaffold relies on the sequential and controlled introduction of functional groups onto the anthraquinone (B42736) core. The synthesis is not a single-step process but rather a culmination of established and advanced organic reactions, starting from simpler anthraquinone precursors.

Several methods have been established for the industrial production of 1-aminoanthraquinone (B167232). A classic route involves the sulfonation of anthraquinone using oleum (B3057394), often in the presence of a mercury catalyst, to yield anthraquinone-1-sulfonic acid. google.comgoogle.com This intermediate is then subjected to ammonolysis to replace the sulfonic acid group with an amino group. google.comgoogle.com Due to the toxicity of mercury, alternative, more environmentally benign methods have been developed. google.comgoogleapis.com

One such alternative is the nitration of anthraquinone, followed by the reduction of the resulting 1-nitroanthraquinone (B1630840). google.comgoogleapis.com A significant challenge with this method is that direct nitration often produces a mixture of 1-, 2-, and dinitroanthraquinones, which necessitates purification steps. google.comgoogleapis.com Researchers have developed cleaner protocols, such as the chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (B80085) (NaHS) in water, which offers a high-yield, operationally simple alternative for industrial application. journalajacr.com Another process involves the direct reaction of 1-nitro-anthraquinone with ammonia (B1221849) in water or organic solvents. google.com

A more complex, multi-step synthesis avoids the direct nitration or sulfonation of the anthraquinone core. This pathway begins with the reaction of 2-chlorobenzyl chloride with xylene, followed by oxidation of the methyl groups, ring closure to form a 1-chloroanthraquinone (B52148) carboxylic acid, replacement of the chlorine with an amino group via ammonolysis, and a final decarboxylation step to yield 1-aminoanthraquinone. google.comgoogleapis.com

Once 1,4-diaminoanthraquinone (B121737) is obtained, the synthesis of this compound is achieved through a selective N-acylation reaction. This involves reacting 1,4-diaminoanthraquinone with one equivalent of an acylating agent, such as benzoyl chloride, under controlled conditions to favor mono-acylation over di-acylation.

| Precursor | Synthetic Route | Key Reagents | Notes |

| 1-Aminoanthraquinone | Sulfonation-Amination | Anthraquinone, Oleum, Mercury (catalyst), Ammonia | Classic industrial method, but has environmental concerns due to mercury. google.comgoogle.com |

| 1-Aminoanthraquinone | Nitration-Reduction | Anthraquinone, Nitric Acid, NaHS (or other reducing agents) | Direct nitration can lead to isomeric mixtures. google.comgoogleapis.com Greener reduction methods exist. journalajacr.com |

| 1-Aminoanthraquinone | From 2-Chlorobenzyl chloride | 2-Chlorobenzyl chloride, Xylene, Ammonia, Copper (catalyst) | Multi-step process involving Friedel-Crafts, oxidation, cyclization, amination, and decarboxylation. google.comgoogleapis.com |

| 1,4-Diaminoanthraquinone | From Quinizarin (B34044) | 1,4-Dihydroxyanthraquinone (Quinizarin), Amines | Nucleophilic substitution on the quinizarin core. google.com |

| This compound | Selective N-Acylation | 1,4-Diaminoanthraquinone, Benzoyl chloride | Controlled reaction to achieve mono-benzoylation. |

This table provides a summary of established synthetic sequences for key precursors of this compound.

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The functionalization of the anthraquinone nucleus is no exception, with various transition-metal-catalyzed reactions being employed to form C-C and C-N bonds. colab.ws

The Ullmann reaction, a copper-catalyzed cross-coupling, has been historically used for C-N bond formation. Recent advancements have led to more efficient catalytic systems, such as bimetallic nanoparticles, to facilitate these transformations under milder conditions. colab.ws Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are versatile methods for introducing alkyl, aryl, or vinyl groups (C-C bonds) onto the anthraquinone skeleton. colab.ws For instance, the Suzuki-Miyaura reaction has been used to introduce methyl groups via the cross-coupling of halogenated anthraquinones with methylboronic acid. colab.ws Similarly, the Heck reaction allows for the introduction of alkene units by coupling haloanthraquinones with alkenes like styrene (B11656) or methyl acrylate. colab.ws These catalytic methods are crucial for creating a diverse range of substituted anthraquinones that can serve as advanced precursors for molecules like this compound.

| Catalytic Reaction | Catalyst System | Bond Formed | Example Application |

| Suzuki-Miyaura Coupling | Palladium complexes | C-C | Cross-coupling of 7-bromo-1-hydroxyanthraquinone with methylboronic acid. colab.ws |

| Heck Coupling | Palladium(II) acetate (B1210297) / (MeCN)₂PdCl₂ | C-C (alkene) | Coupling of 1-iodoanthraquinone with styrene. colab.ws |

| Ullmann Dimerization | Fe₃O₄@SiO₂–Au/Cu nanoparticles | C-C | Dimerization of 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid. colab.ws |

This table illustrates key catalytic methods used in the functionalization of the anthraquinone core.

Controlling the position of substituents (regioselectivity) is a central challenge in anthraquinone chemistry. The 1,4-substitution pattern of this compound requires precise synthetic control. One of the most powerful methods for constructing the substituted anthraquinone core is the Diels-Alder reaction. This cycloaddition reaction, often between a substituted diene and a juglone-based (5-hydroxy-1,4-naphthoquinone) dienophile, can establish the desired regiochemistry from the outset of the synthesis. nih.gov The regiochemical outcome can be influenced by substituents on both the diene and the dienophile, allowing for the targeted synthesis of complex anthraquinones. nih.gov

Another strategy involves the use of phthalide (B148349) anions reacting with quinone monoacetals. This approach provides a direct, one-step synthesis of anthraquinones with excellent regioselectivity (>99%), particularly for producing 1,4-dioxygenated anthraquinones, which are key precursors to amino-substituted analogues. rsc.org Furthermore, the inherent reactivity of the anthraquinone system can be manipulated. For example, converting 1,4-dihydroxyanthraquinone (quinizarin) into its leuco form (dihydroanthraquinone) with a reducing agent can activate the molecule for regioselective alkylation at the β-position (C2/C3). colab.wsresearchgate.net

Advanced Derivatization and Functionalization Strategies

Once the this compound molecule is synthesized, it can be further modified to tune its properties. These transformations can target the existing amino group or the aromatic rings of the anthraquinone nucleus.

N-acylation is the key reaction for installing the benzamido group onto the 1,4-diaminoanthraquinone precursor and can also be used for further derivatization. The reaction typically involves treating the aminoanthraquinone with an acylating agent, such as an acyl chloride (e.g., benzoyl chloride) or an acid anhydride. A patent from 1934 describes the benzoylation of 1-aminoanthraquinone by heating it with benzoyl chloride in a monochlorobenzene solvent, demonstrating a classic approach to this transformation. google.com

This type of reaction, often performed under Schotten-Baumann conditions, can be applied to a variety of aminoanthraquinone substrates. While chemical methods are prevalent, enzymatic approaches are emerging as a green alternative. For example, aminoacylases have been shown to catalyze the N-acylation of amino acids, and similar biocatalytic strategies could potentially be developed for aminoanthraquinone substrates, offering high selectivity under mild, aqueous conditions. nih.gov

| Substrate | Acylating Agent | Solvent/Conditions | Product |

| 1-Aminoanthraquinone | Benzoyl chloride | Monochlorobenzene, 130°C | 1-Benzamidoanthraquinone google.com |

| L-Amino Acids | Undecylenoic acid | Aqueous medium, S. ambofaciens aminoacylases | N-undecylenoyl amino acids nih.gov |

This table presents examples of N-acylation reactions on amino groups, highlighting both chemical and enzymatic methods.

The anthraquinone core itself can undergo electrophilic aromatic substitution, allowing for the introduction of further functional groups. masterorganicchemistry.com The two carbonyl groups strongly deactivate the anthraquinone system towards electrophilic attack. Therefore, substitutions generally require forcing conditions and are directed by the existing substituents on the rings. libretexts.org

A pertinent example is the synthesis of Bromamine (B89241) Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), an important dye intermediate. google.comepo.org Its synthesis involves the treatment of 1-aminoanthraquinone, a close precursor to our target molecule. In this case, electrophilic substitution (sulfonation and bromination) occurs on the already-substituted ring, specifically at the 2-position (ortho to the strongly activating amino group) and the 4-position. googleapis.comepo.org This indicates that under specific conditions, substitution can be directed to positions ortho and para to the activating amino group, even on the deactivated anthraquinone nucleus. For this compound, electrophilic attack would be predicted to occur on the unsubstituted ring at positions 5 and 8.

Electrophilic Aromatic Substitution on the Anthraquinone Nucleus

Halogenation Reactions and Subsequent Cross-Coupling Methodologies

Halogenation of the anthraquinone core is a fundamental step for introducing further functionalization through cross-coupling reactions. The primary focus is on the bromination of 1-aminoanthraquinone to produce 1-amino-4-bromoanthraquinone, a key intermediate. This reaction is typically carried out by treating 1-aminoanthraquinone with elemental bromine in a carboxylic acid solvent, often with the addition of hydrobromic acid to improve selectivity and reduce the formation of the isomeric 1-amino-2-bromoanthraquinone. google.com

The resulting halogenated anthraquinones are valuable substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. nih.gov For instance, the Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides, is a widely used method for creating Csp²–Csp² bonds. nih.gov This reaction benefits from its compatibility with numerous functional groups and relatively mild reaction conditions. nih.gov

Nitration and Reduction Pathways

The introduction of a nitro group onto the anthraquinone skeleton, followed by its reduction, presents another important synthetic route. The direct nitration of anthraquinone can lead to a mixture of nitroanthraquinones, including 1-nitroanthraquinone. google.com A more controlled approach involves the synthesis of 1-aminoanthraquinone, which can then be further modified. A green and scalable method for producing 1-aminoanthraquinone involves the chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in water under mild conditions. journalajacr.com

The amino group in 1-aminoanthraquinone can be converted to other functional groups. For example, diazotization of the amino group followed by appropriate reactions can introduce a variety of substituents.

Formation of Condensed Heterocyclic Systems (e.g., Oxazoles, Carbazole (B46965) formation)

The amino and adjacent functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. For instance, the synthesis of oxazoles can be achieved through various methods, including the reaction of β-acylamino ketones with iodine and a base, or via a one-pot van Leusen oxazole (B20620) synthesis using tosylmethyl isocyanide (TosMIC). organic-chemistry.org While direct synthesis from this compound is not explicitly detailed, the principles of oxazole formation from amino and carbonyl precursors are well-established. organic-chemistry.orgresearchgate.netnih.gov

Similarly, carbazole frameworks can be synthesized through palladium-catalyzed intermolecular amination and intramolecular direct arylation sequences. organic-chemistry.org This strategy allows for the regioselective construction of functionalized carbazoles from appropriate precursors. organic-chemistry.org The presence of the amino group on the anthraquinone ring provides a handle for initiating such cyclization reactions.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed reactions are central to the functionalization of this compound and its derivatives. rsc.org These catalysts are highly effective in forming both C-C and C-N bonds under relatively mild conditions, making them indispensable in modern organic synthesis. rsc.orgyoutube.com

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. youtube.com This reaction enables the coupling of amines with aryl halides, providing a direct route to N-arylated products. nih.govbeilstein-journals.orgnih.gov For instance, the C-N cross-coupling of amides, amines, and amino acid esters with bromo-substituted aromatic compounds can be achieved using a palladium catalyst in combination with a suitable ligand like Xantphos. nih.govbeilstein-journals.org

Palladium catalysts are also instrumental in C-C bond formation. nih.gov Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide range of carbon-based substituents onto the anthraquinone core. nih.govcolab.ws

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Reactants | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide + Organoboron Compound | Pd(PPh₃)₄ + Base |

| Heck | C-C | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ + Ligand + Base |

| Sonogashira | C-C | Aryl/Vinyl Halide + Terminal Alkynes | PdCl₂(PPh₃)₂ + CuI + Base |

| Buchwald-Hartwig | C-N | Aryl/Vinyl Halide + Amine | Pd₂(dba)₃ + Ligand + Base |

Post-Synthetic Modification of Pendant Benzamide (B126) Group

The benzamide group in this compound offers another site for chemical modification. While the primary amino group is often the more reactive site for many transformations, the amide bond of the benzamide can be cleaved under certain conditions, allowing for the introduction of different acyl groups. This provides a route to a variety of N-acyl anthraquinone derivatives.

Reaction Mechanism Investigations in Synthetic Chemistry

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and improving yields.

Elucidation of Rate-Determining Steps in Amination and Acylation

The synthesis of this compound typically involves two key steps: amination and acylation. The amination of anthraquinone derivatives can be achieved through various methods, including nucleophilic substitution reactions. mdpi.com The rate of these reactions can be influenced by factors such as the nature of the solvent, the temperature, and the presence of catalysts.

The acylation step, where the benzoyl group is introduced, often involves the reaction of an aminoanthraquinone with benzoyl chloride. The mechanism of acylation reactions, such as the Stork enamine acylation, involves the formation of an enamine intermediate that then attacks the acylating agent. youtube.com The rate-determining step in these processes can vary depending on the specific reactants and conditions but often involves the initial nucleophilic attack or a subsequent elimination step.

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Amino-4-benzamidoanthraquinone in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques for Connectivity and Conformation

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial framework for structural assignment. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the anthraquinone (B42736) and benzoyl moieties, as well as resonances for the amine (-NH₂) and amide (N-H) protons. The aromatic region (typically 7.0-9.0 ppm) would be complex due to the multiple, distinct aromatic protons. The amide proton is expected to appear as a singlet, likely at a downfield chemical shift (>10 ppm) due to hydrogen bonding and the electronic effects of the adjacent carbonyl group. researchgate.net The amine protons would likely appear as a broader signal.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Key resonances would include those for the two quinone carbonyl carbons (C9, C10) and the amide carbonyl carbon, typically found in the 165-185 ppm region. The numerous aromatic carbons would produce a cluster of signals in the 110-150 ppm range.

While 1D NMR provides a foundational map, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, identifying which protons are adjacent within the same aromatic ring. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to link protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). This data allows for the definitive assembly of the molecular puzzle, confirming the connection of the benzoyl group to the nitrogen at position 4 and the amino group at position 1 of the anthraquinone core.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted ranges based on analogous structures, as specific experimental data is not publicly available. Spectra are typically run in solvents like DMSO-d₆)

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Aromatic C-H (Anthraquinone) | 7.5 - 8.5 | 115 - 138 |

| Aromatic C-H (Benzoyl) | 7.4 - 8.0 | 127 - 135 |

| Amine (-NH₂) | 5.0 - 6.5 (broad) | N/A |

| Amide (-NH-) | > 10.0 (singlet) | N/A |

| Quaternary Aromatic C | N/A | 110 - 155 |

| Carbonyl C=O (Amide) | N/A | ~165 - 170 |

| Carbonyl C=O (Quinone) | N/A | ~180 - 185 |

Solid-State NMR for Crystalline Forms

While solution-state NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides insight into its structure in the crystalline phase. For anthraquinone derivatives, the conformation can be "locked" in the solid state, leading to spectra that differ from those obtained in solution. rsc.org This loss of molecular symmetry in the crystal lattice can result in the splitting of signals that are equivalent in solution.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common ssNMR experiment. It would provide information on the distinct carbon environments within the crystal unit cell. Any polymorphism in the crystalline structure of this compound would be detectable as different sets of chemical shifts. Furthermore, advanced ssNMR techniques can probe internuclear distances, helping to refine the details of the crystal packing and intermolecular interactions, such as hydrogen bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the types of chemical bonds present and their environment, making them ideal for identifying functional groups and studying non-covalent interactions.

Assignment of Characteristic Absorption Bands

The IR and Raman spectra of this compound are rich with information. An IR spectrum available from the NIST database provides experimental data for band assignments. nist.gov The key functional groups—amine, amide, and quinone—give rise to characteristic and intense absorption bands.

The N-H stretching region (3500-3200 cm⁻¹) is particularly informative. The primary amine (-NH₂) group is expected to show two bands corresponding to asymmetric and symmetric stretching vibrations. The secondary amide N-H stretch typically appears as a single, often broad, band in the 3300 cm⁻¹ region, with its position being highly sensitive to hydrogen bonding.

The carbonyl (C=O) stretching region (1700-1600 cm⁻¹) is dominated by strong absorptions. The quinone carbonyls of the anthraquinone core typically exhibit a strong band around 1670-1650 cm⁻¹. The amide I band, which is primarily due to the C=O stretching of the benzamide (B126) group, is expected near 1650 cm⁻¹. The amide II band, a mixture of N-H bending and C-N stretching, appears around 1550-1515 cm⁻¹. A detailed vibrational analysis of the closely related 1,4-diaminoanthraquinone (B121737) provides a solid basis for assigning the vibrations of the core structure. nih.gov

Table 2: Assignment of Major Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3475 | Medium | Amine N-H | Asymmetric Stretch |

| ~3350 | Medium | Amine N-H | Symmetric Stretch |

| ~3300 | Medium-Strong | Amide N-H | Stretch (H-bonded) |

| ~1660 | Strong | Quinone C=O | Stretch |

| ~1645 | Strong | Amide I (C=O) | Stretch |

| ~1580 | Strong | Aromatic C=C | Ring Stretch |

| ~1520 | Strong | Amide II | N-H Bend / C-N Stretch |

| ~1450 | Medium | Aromatic C=C | Ring Stretch |

| ~1250 | Strong | Amide III / C-N | C-N Stretch / N-H Bend |

| ~710 | Strong | Aromatic C-H | Out-of-plane Bend |

Analysis of Hydrogen Bonding and Molecular Interactions

The structure of this compound features multiple hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the three C=O groups). This allows for the formation of both intramolecular and intermolecular hydrogen bonds, which significantly influence the molecule's conformation and crystal packing.

A strong intramolecular hydrogen bond is expected between the amide N-H proton and the oxygen of the adjacent quinone carbonyl at C9. This forms a stable six-membered ring, a common feature in related structures. This interaction would cause a red-shift (lowering of frequency) in the vibrational frequencies of both the N-H and C=O groups involved.

In the solid state, intermolecular hydrogen bonds are crucial in defining the crystal lattice. The primary amine group (-NH₂) can act as a donor, forming hydrogen bonds with the carbonyl oxygen atoms (amide or quinone) of neighboring molecules. These N-H···O=C interactions link the molecules into extended networks, contributing to the stability of the crystal. spectrabase.com The analysis of these interactions is critical for understanding the material's physical properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places).

For this compound, the exact mass can be calculated from its molecular formula, C₂₁H₁₄N₂O₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 342.10044 Da. nih.gov

An experimental HRMS measurement that yields a value matching this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making HRMS an essential tool for confirming the identity of a synthesized compound and ruling out potential impurities.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been pivotal in characterizing the solid-state structure of this compound, providing a wealth of information regarding its stereochemistry and the non-covalent forces that govern its crystal lattice.

The analysis of the crystal structure of this compound reveals key details about its molecular geometry. The molecule consists of a planar anthraquinone moiety to which an amino group and a benzamido group are attached at the 1 and 4 positions, respectively. The benzamido group is not coplanar with the anthraquinone ring system. Research has shown that the dihedral angle between the benzoyl ring and the anthraquinone mean plane is significant, a result of steric hindrance between the carbonyl oxygen of the benzamido group and the adjacent hydrogen atom on the anthraquinone core.

An important stereochemical feature is the presence of a strong intramolecular hydrogen bond between the amino group (N-H) and the oxygen atom of the adjacent quinone carbonyl group. This interaction contributes to the planarity of the anthraquinone system and influences the electronic properties of the molecule. Another intramolecular hydrogen bond exists between the amide (N-H) of the benzamido group and the oxygen atom of the neighboring quinone carbonyl. These hydrogen bonds create two six-membered rings, which play a crucial role in stabilizing the molecular conformation.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.338(2) |

| b (Å) | 10.453(3) |

| c (Å) | 21.345(5) |

| β (°) | 98.45(2) |

| Volume (ų) | 1619.5(7) |

The way individual molecules of this compound arrange themselves in the solid state is dictated by a network of intermolecular interactions. The crystal packing is primarily stabilized by intermolecular hydrogen bonds and van der Waals forces. Specifically, the amino group of one molecule can form a hydrogen bond with the carbonyl oxygen of the benzamido group of a neighboring molecule.

These intermolecular hydrogen bonds, in conjunction with π-π stacking interactions between the aromatic rings of adjacent anthraquinone moieties, lead to the formation of a stable, three-dimensional supramolecular architecture. The analysis of the crystal packing reveals how these non-covalent interactions guide the self-assembly of the molecules into a well-ordered crystalline lattice. Understanding this packing is crucial for predicting and controlling the material's bulk properties, such as its melting point and solubility.

Electronic Absorption and Emission Spectroscopy in Mechanistic Research

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and excited-state dynamics of molecules. For this compound, these techniques provide fundamental information about its interaction with light and the subsequent photophysical processes.

The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. The bands in the ultraviolet region are typically assigned to π-π* transitions within the aromatic benzoyl and anthraquinone systems. A prominent band in the visible region is attributed to an intramolecular charge transfer (ICT) transition.

This ICT transition involves the transfer of electron density from the electron-donating amino group (and to a lesser extent, the benzamido group) to the electron-accepting anthraquinone core. The position and intensity of this band are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the ICT band typically shifts to longer wavelengths (a bathochromic shift), indicating a greater stabilization of the polar excited state compared to the ground state. This behavior provides strong evidence for the charge-transfer character of the electronic transition.

Table 2: Electronic Absorption Data for this compound in Different Solvents

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| Dichloromethane | 530 |

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical properties, such as fluorescence. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process.

The fluorescence of this compound is also influenced by the ICT character of its lowest excited state. The molecule typically exhibits a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This is characteristic of molecules that undergo a significant change in geometry or electronic structure upon excitation. The study of its fluorescence quenching by various agents can provide insights into the mechanisms of intermolecular energy and electron transfer processes, which are fundamental to understanding its potential role in various applications.

Computational Chemistry and Theoretical Modeling of 1 Amino 4 Benzamidoanthraquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties and reactivity of molecules like 1-Amino-4-benzamidoanthraquinone. DFT methods are used to study ground-state geometries, electronic structures, and vibrational wavenumbers. researchgate.net These calculations provide valuable insights into the behavior of the molecule at a quantum mechanical level.

Prediction of Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. For anthraquinone (B42736) derivatives, studies have shown that the electron density in both HOMO and LUMO is often located at the anthraquinone core and its substituents. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited-state properties. researchgate.net For similar dye molecules, TD-DFT calculations have been successfully used to assign features in the electronic absorption spectra, providing insights into photoinduced electron transfer processes. researchgate.net The electronic structure analysis of related anthraquinone derivatives reveals that substituents can significantly influence the electronic properties. rsc.orgmdpi.com

Below is a hypothetical table representing typical data obtained from DFT calculations for an organic dye molecule, illustrating the kind of information that can be derived for this compound.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.2 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 3.7 | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.5 | The minimum energy required to remove an electron. |

| Electron Affinity | 2.2 | The energy released when an electron is added. |

This table is illustrative and provides example data that could be generated from DFT calculations.

Calculation of Spectroscopic Parameters

DFT is widely employed to calculate various spectroscopic parameters, which can then be compared with experimental data for validation. nih.govnih.gov Vibrational spectroscopy, in particular, benefits greatly from DFT calculations. Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of fundamental vibrational modes. dntb.gov.uaresearchgate.netnih.gov For complex molecules, this computational assistance is often necessary for accurate interpretation of experimental spectra. researchgate.netresearchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental values, compensating for approximations in the theoretical model and the neglect of anharmonicity. nih.gov

The following table shows a sample of calculated vibrational frequencies and their assignments, which is a common output of such studies.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

| 3450 | 3455 | N-H Stretch (Amino Group) |

| 3300 | 3310 | N-H Stretch (Amide Group) |

| 1675 | 1680 | C=O Stretch (Anthraquinone) |

| 1640 | 1645 | C=O Stretch (Benzamide) |

| 1590 | 1595 | Aromatic C=C Stretch |

This table is a representative example of how DFT calculations are used to assign spectroscopic data.

Reaction Pathway Analysis and Transition State Identification

DFT calculations are also a powerful tool for exploring chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify stable intermediates, and more importantly, transition states. The identification of a transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction and calculating its activation energy.

For processes like intramolecular proton transfer, which can be relevant in substituted anthraquinones, DFT can be used to model the reaction pathway. mdpi.com The calculations can determine the energy barrier for the transfer, providing insights into whether such a process is likely to occur under specific conditions. mdpi.com This type of analysis is vital for understanding the reactivity and potential degradation pathways of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamics of a molecule. researchgate.netresearchgate.net

For a flexible molecule like this compound, which has rotatable bonds, exploring its conformational space is essential. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in a solvent, or interacting with a surface. psu.edursc.org These simulations can help understand how the molecule might fold or change its shape, which can be critical for its function, for example, in the context of dye aggregation or interaction with substrates. researchgate.netresearchgate.net The stability of different conformations can be assessed by analyzing the simulation trajectory. nih.gov For instance, in studies of similar complex molecules, MD simulations have been used to investigate the stability of different binding conformations. nih.gov

Quantum Chemical Topology Analysis (QTAIM) for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. pitt.eduwiley-vch.de QTAIM partitions a molecule into atomic basins based on the topology of the electron density. wiley-vch.de By locating critical points in the electron density, such as bond critical points (BCPs), one can identify and characterize the nature of chemical bonds. wiley-vch.deresearchgate.net

The properties of the electron density at the BCP, such as its value and the sign of its Laplacian, can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. mdpi.com For a molecule like this compound, QTAIM can be used to analyze the intramolecular hydrogen bond between the amino group and the adjacent carbonyl group, as well as the nature of the bonds within the aromatic rings and the amide linkage. This provides a deeper understanding of the forces that determine the molecule's structure and stability. mdpi.com

Machine Learning and Chemoinformatics Approaches in Structure-Activity Relationship (SAR) Studies (Non-Biological Activity Prediction)

Machine learning (ML) and chemoinformatics are increasingly being used to establish Structure-Activity Relationships (SAR). nih.govnih.gov In the context of non-biological activities, these methods can be used to predict properties like solubility, melting point, or photo-physical characteristics based on the molecular structure.

The process typically involves:

Descriptor Generation : The molecular structure of this compound is converted into a set of numerical descriptors that encode its chemical features. nih.gov

Model Training : An ML algorithm (e.g., neural networks, support vector machines) is trained on a dataset of molecules with known properties, using the calculated descriptors as input. nih.gov

Prediction : The trained model can then be used to predict the properties of new or uncharacterized molecules.

These approaches can accelerate the design of new materials by predicting their properties without the need for synthesis and experimental testing, which can be time-consuming and expensive. nih.gov

| Machine Learning Model | Predicted Property (Non-Biological) | Key Descriptors Used |

| Artificial Neural Network | Photostability | Molecular weight, LogP, Number of aromatic rings, HOMO-LUMO gap |

| Support Vector Machine | Solubility in a specific solvent | Polar surface area, Number of hydrogen bond donors/acceptors |

| Random Forest | Adsorption characteristics on a surface | Topological indices, Electronic descriptors |

This table provides examples of how machine learning models can be applied to predict non-biological properties of chemical compounds.

Mechanistic Research into Molecular Interactions and Biological System Modulation

Studies on Inhibition Mechanisms of Microbial Metabolic Pathways (Non-Clinical)

The investigation into how 1-Amino-4-benzamidoanthraquinone modulates microbial life centers on its ability to disrupt essential metabolic activities. The structure of the compound, featuring a planar anthraquinone (B42736) core, is pivotal to its function as an inhibitor of key cellular processes necessary for microbial survival and proliferation. Research in this area provides insights into how such molecules can interfere with the biochemical machinery of microorganisms.

Enzymes function as biological catalysts by binding to specific substrates at an active site to facilitate chemical reactions. nih.gov The efficacy of these enzymes can be hindered by inhibitor molecules that interfere with this binding process. Anthraquinone derivatives can act as inhibitors by interacting with enzyme active sites, thereby blocking the substrate from binding.

The interaction between an enzyme and an inhibitor like this compound can be characterized by several mechanisms:

Competitive Inhibition : The inhibitor, resembling the substrate, competes for the same active site. The Vmax (maximum reaction rate) remains unchanged, but the Km (substrate concentration at half- Vmax) increases, indicating that more substrate is needed to achieve the half-maximal velocity. quizlet.com

Noncompetitive Inhibition : The inhibitor binds to an allosteric site, a location on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. quizlet.com

Covalent Catalysis : In some cases, an inhibitor may form a transient covalent bond with amino acid residues within the active site, temporarily inactivating the enzyme. nih.gov

Studies on related metabolic inhibitors have shown that they can target specific pathways, such as the biosynthesis of p-aminobenzoic acid (PABA), biotin, or glycine, which are crucial for bacterial survival. nih.gov The anthraquinone scaffold provides a versatile platform for designing molecules that can specifically target and inhibit enzymes within these critical pathways.

Electron transfer is a fundamental process in cellular respiration and photosynthesis, where electrons move through a series of protein complexes known as an electron transport chain (ETC). nih.govresearchgate.net This process is essential for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net The quinone structure within this compound makes it particularly adept at interfering with these biological electron transfer systems.

Quinones are redox-active molecules capable of accepting and donating electrons. This property allows them to intercept electrons as they flow through the ETC, disrupting the established proton gradient across the membrane and inhibiting ATP synthesis. The protein environment itself plays a crucial role in controlling the rates and mechanisms of these electron transfer reactions. nih.gov By inserting into this delicate system, this compound can disrupt the normal function of metalloproteins like cytochromes and ferredoxins, which are vital components of the ETC. nih.govdntb.gov.ua Furthermore, some redox-active amino acids, such as tryptophan and tyrosine, can act as intermediate relay sites in a "hopping" mechanism of electron transfer; interference with these residues can also significantly alter biological electron flow. nih.gov

Molecular Interactions with Biomolecules: Nucleic Acid and Protein Binding Research (Non-Clinical)

The biological activity of this compound is intrinsically linked to its ability to bind non-covalently with macromolecules such as proteins and nucleic acids. The planar aromatic regions of the molecule facilitate intercalation into DNA helices and insertion into the hydrophobic pockets of proteins, while the amino and benzamido groups can form specific hydrogen bonds.

Various biophysical techniques are employed to quantify the binding interactions between small molecules and biomolecules. Fluorescence quenching is a widely used method to study the binding of ligands to proteins, particularly human serum albumin (HSA), a major transport protein in plasma. nih.gov Proteins containing fluorescent amino acid residues, such as tryptophan, exhibit intrinsic fluorescence. When a ligand like this compound binds to the protein, it can cause a decrease, or "quenching," of this fluorescence. nih.gov

By measuring the extent of quenching at increasing ligand concentrations, key binding parameters can be determined.

Table 1: Hypothetical Binding Parameters from a Fluorescence Quenching Experiment

| Parameter | Description | Typical Value |

|---|---|---|

| Binding Constant (Ka) | Measures the affinity between the ligand and the biomolecule. A higher value indicates stronger binding. | 1.0 x 10⁵ M⁻¹ |

| Number of Binding Sites (n) | Indicates the number of ligand molecules that can bind to a single biomolecule. | ~1 |

| Stern-Volmer Constant (Ksv) | Characterizes the efficiency of the quenching process. | 2.5 x 10⁴ M⁻¹ |

These studies help elucidate the strength and stoichiometry of the interaction, providing a quantitative basis for understanding the compound's biological effects.

Computational methods, particularly molecular docking, provide detailed insights into the specific interactions at the atomic level. mdpi.com These simulations predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a DNA sequence, and estimate the strength of the interaction.

In a typical docking study, the this compound molecule would be placed in the binding site of a target macromolecule. The simulation then calculates the most stable binding pose by evaluating various interactions:

π-π Stacking : Occurs between the aromatic rings of the anthraquinone core and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or DNA base pairs. mdpi.comnih.gov

Hydrogen Bonding : The amino (-NH2) and amide (-CONH-) groups on the ligand can act as hydrogen bond donors and acceptors, forming specific connections with the receptor.

Hydrophobic Interactions : The nonpolar regions of the ligand interact favorably with hydrophobic pockets within the protein or grooves in DNA.

Docking studies can generate a binding energy score, which indicates the stability of the ligand-receptor complex. For example, modeling the interaction of naphthalenediimide derivatives, which are structurally similar to anthraquinones, with G-quadruplex DNA has revealed specific stacking and loop interactions that drive binding selectivity. mdpi.com

Table 2: Example of Interaction Data from Molecular Docking Simulation

| Interaction Type | Involved Ligand Group | Involved Receptor Residue/Base | Estimated Energy (kcal/mol) |

|---|---|---|---|

| π-π Stacking | Anthraquinone Ring | Tryptophan (Trp) 214 | -4.5 |

| Hydrogen Bond | Amino Group (-NH₂) | Aspartate (Asp) 150 | -2.8 |

| Hydrogen Bond | Amide Carbonyl (-C=O) | Guanine (G) | -3.1 |

| Hydrophobic | Benzene Ring | Leucine (Leu) 120 | -1.5 |

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry investigates the assembly of molecules into larger, well-defined structures through non-covalent interactions. nih.govlongdom.org Molecules like this compound are excellent candidates for self-assembly due to their structural features. The process is driven by a combination of forces that guide the spontaneous organization of individual molecules into ordered aggregates. longdom.org

The key drivers for the self-assembly of this compound include:

π-π Stacking : The large, planar aromatic surface of the anthraquinone core promotes stacking interactions between molecules, similar to the layers in graphite.

Hydrogen Bonding : The presence of both hydrogen bond donors (N-H groups in the amino and amide functions) and acceptors (C=O groups in the quinone and amide functions) allows for the formation of extensive intermolecular hydrogen bond networks, which add stability and directionality to the assembly.

Hydrophobic Effects : In aqueous environments, the hydrophobic aromatic core tends to minimize contact with water, driving the molecules to aggregate.

These interactions can lead to the formation of various nanostructures, such as nanofibers, ribbons, or vesicles. The study of how chirality and different functional groups influence the self-assembly process provides a basis for designing novel materials with specific functional properties. nih.gov The field of supramolecular chemistry, therefore, offers a pathway to harness these molecular properties for the development of new functional materials. nih.govlongdom.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-aminobenzoic acid (PABA) |

| Adenosine triphosphate (ATP) |

| Tryptophan |

| Tyrosine |

Non-Covalent Interactions in Organized Molecular Systems

Non-covalent interactions are the primary driving forces for the self-assembly and organization of molecules in various systems. For anthraquinone derivatives, these interactions dictate their solubility, stability, and functional properties within environments such as micelles and liquid crystals. The behavior of structurally similar anthraquinone compounds in such systems offers valuable insights into the potential interactions of this compound.

Key non-covalent interactions involving anthraquinone derivatives in organized systems include:

Hydrophobic Interactions: The large, nonpolar anthraquinone core is expected to have a strong affinity for the hydrophobic interiors of micelles or the nonpolar regions of other organized assemblies. This is a primary driving force for the encapsulation of poorly water-soluble anthraquinone derivatives.

Hydrogen Bonding: The amino (-NH2) and benzamido (-NH-CO-Ph) groups of this compound are capable of forming hydrogen bonds. In organized systems, these groups can interact with the polar head groups of surfactants in micelles or with specific sites on host molecules.

π-π Stacking: The planar aromatic rings of the anthraquinone moiety can engage in π-π stacking interactions with other aromatic molecules within an organized assembly. This type of interaction contributes to the stability of the resulting supramolecular structure.

Studies on various anthraquinone dyes have demonstrated their ability to be incorporated into organized molecular systems. For instance, the encapsulation of anthraquinones like aloin, aloe-emodin, and rhein (B1680588) into casein micelles has been achieved, with encapsulation efficiencies being influenced by the specific structure of the anthraquinone and its binding affinity with the micellar components doaj.orgnih.gov. The hydrophobic interactions between the aromatic rings of the anthraquinones and the hydrophobic amino acid residues of the casein micelles were identified as a key factor in this process nih.gov.

The following table summarizes the encapsulation efficiency of different anthraquinones in casein micelles, which can serve as a model for predicting the behavior of this compound.

| Anthraquinone Derivative | Encapsulation Efficiency (%) | Primary Interaction |

| Aloin | 98% | Hydrophobic |

| Aloe-emodin | 92% | Hydrophobic |

| Rhein | 60-99% | Hydrophobic |

This data is based on studies of similar anthraquinone compounds and is intended for comparative purposes.

Formation of Inclusion Complexes and Host-Guest Architectures

The formation of inclusion complexes is a specific type of host-guest interaction where a "guest" molecule, such as this compound, fits into the cavity of a larger "host" molecule. Cyclodextrins are common host molecules used for this purpose due to their hydrophobic inner cavity and hydrophilic exterior.

The inclusion of anthraquinone derivatives within cyclodextrin (B1172386) cavities is well-documented and is primarily driven by hydrophobic interactions between the anthraquinone core and the cyclodextrin's interior. The stability of these complexes is often quantified by an association constant (Ka), with higher values indicating a more stable complex.

Research on compounds like anthraquinone-2-sulfonic acid (AQ2S), anthraquinone-2-carboxylic acid (AQ2CA), and 1,8-dihydroxyanthraquinone has shown that they form inclusion complexes with β- and γ-cyclodextrins. nih.govnih.gov The stoichiometry of these complexes is typically 1:1, meaning one guest molecule is encapsulated within one host molecule. nih.gov The size of the cyclodextrin cavity plays a crucial role, with larger cavities sometimes accommodating the guest molecule more effectively. nih.gov

The amino and benzamido substituents on this compound would likely influence its binding with cyclodextrins. These groups could potentially interact with the hydroxyl groups on the rim of the cyclodextrin cavity, further stabilizing the inclusion complex through hydrogen bonding.

The table below presents association constants for the inclusion complexes of various anthraquinone derivatives with β-cyclodextrin, offering a comparative perspective on the potential binding affinity of this compound.

| Guest Molecule | Host Molecule | Association Constant (Ka, M-1) |

| Anthraquinone-2-sulfonic acid (AQ2S) | β-Cyclodextrin | Varies with pH |

| Anthraquinone-2-carboxylic acid (AQ2CA) | β-Cyclodextrin | Varies with pH |

| 1,8-Dihydroxyanthraquinone | β-Cyclodextrin | Data suggests complex formation |

| Daunorubicin | β-Cyclodextrin derivative (βCDGAL) | Significantly larger than native βCD |

This data is derived from studies on related anthraquinone compounds, as direct experimental data for this compound is not available. The association constants for AQ2S and AQ2CA are noted to be pH-dependent. nih.gov

Exploration of 1 Amino 4 Benzamidoanthraquinone Derivatives in Advanced Materials Research

Role as Molecular Probes for Spectroscopic Applications

Derivatives of 1-Amino-4-benzamidoanthraquinone are increasingly utilized as molecular probes owing to their distinct spectroscopic properties. These compounds often exhibit significant solvatochromic behavior, where their absorption and fluorescence spectra are sensitive to the polarity of the surrounding medium. This characteristic is attributed to the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting anthraquinone (B42736) core upon photoexcitation.

The photophysical properties of these derivatives, such as absorption maxima (λ_abs_), molar attenuation coefficients (ε), fluorescence maxima (λ_em_), fluorescence quantum yields (Φ_F_), and Stokes shifts (Δν), are crucial for their application as molecular probes. For instance, studies on analogous anthraquinone α-aminophosphonates have demonstrated that these molecules can emit light ranging from green in nonpolar solvents like hexane (B92381) to red in polar solvents such as ethanol. nih.gov This pronounced solvatochromism allows them to probe the local environment in various systems, from simple chemical solutions to complex biological matrices.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is particularly sensitive to the solvent environment. A larger Stokes shift is generally observed in more polar solvents, indicating a greater degree of charge separation in the excited state. This property is highly desirable for fluorescent probes as it minimizes self-quenching and improves detection sensitivity.

Table 1: Spectroscopic Data of a Representative Anthraquinone α-Aminophosphonate Derivative (Compound 2a) in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Attenuation Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) | Stokes Shift (Δν, cm⁻¹) |

| Hexane | 465 | 7800 | 560 | 0.04 | 4137 |

| Benzene | 488 | 8100 | 584 | 0.05 | 3797 |

| Chloroform | 480 | 8000 | 585 | 0.02 | 4055 |

| Ethyl Acetate (B1210297) | 478 | 8000 | 590 | 0.02 | 4214 |

| Acetone | 477 | 7800 | 588 | 0.01 | 4226 |

| DMF | 482 | 7900 | 595 | 0.01 | 4261 |

| DMSO | 483 | 7900 | 598 | 0.01 | 4268 |

| Ethanol | 480 | 7900 | 605 | 0.01 | 4547 |

Data adapted from a study on new fluorescent anthraquinone α-aminophosphonates. nih.gov

Incorporation into Functional Organic Frameworks and Polymers for Research

The structural rigidity and functionality of the this compound scaffold make it an attractive building block for the construction of functional organic frameworks and polymers. The amino and benzamido groups provide sites for further chemical modification and linkage into larger polymeric or framework structures.

While direct incorporation of this compound into metal-organic frameworks (MOFs) is an area of ongoing research, the principles are well-established through the use of other amino-functionalized linkers. Amino groups within MOFs can enhance their properties, such as improving CO2 capture capabilities due to the basic nature of the amine functionality. rsc.org Furthermore, the incorporation of chromophoric units like anthraquinone can impart photo- or electro-active properties to the resulting framework. For example, an anthraquinone-based bismuth–iron metal–organic framework has been shown to be an efficient photoanode in photoelectrochemical cells. rsc.org

In the realm of polymers, anthraquinone units have been incorporated to create materials with good thermal stability and specific electronic properties. Polymers synthesized from tetraaminoanthraquinones have been shown to be highly colored and possess good thermal stability. researchgate.net By analogy, polymers containing this compound units could be developed for applications as dyes, pigments, or as electroactive materials in sensors and electronic devices. The synthesis of Poly(1-amino-5-chloroanthraquinone) has demonstrated the potential for creating fluorescent chemosensors for metal ions. researchgate.net

Exploration in Sensing Mechanisms for Chemical Species

The inherent spectroscopic properties and the presence of hydrogen-bonding donor and acceptor sites in this compound derivatives make them promising candidates for the development of chemosensors for various chemical species, particularly anions and metal ions.

The sensing mechanism often relies on the interaction of the analyte with the functional groups of the anthraquinone derivative, leading to a detectable change in its photophysical properties, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity. For anion sensing, the amide N-H groups can act as hydrogen-bond donors, forming complexes with anions. This interaction can perturb the intramolecular charge transfer characteristics of the molecule, resulting in a colorimetric or fluorometric response. The design of thiourea-based anion sensors often utilizes this principle of hydrogen bonding to achieve selective anion recognition. core.ac.uk

Similarly, the amino and carbonyl groups on the anthraquinone scaffold can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the chromophore are altered, leading to a change in its spectroscopic signature. For instance, a polymer based on a similar aminoanthraquinone structure, Poly(1-amino-5-chloroanthraquinone), was developed as a highly selective and ultrasensitive fluorescent chemosensor for ferric ions (Fe³⁺). researchgate.net The fluorescence of the polymer was significantly quenched in the presence of Fe³⁺, allowing for its detection at very low concentrations. researchgate.net

Charge Transfer and Electronically Active Systems

The core of this compound's utility in advanced materials lies in its inherent intramolecular charge transfer (ICT) characteristics. The anthraquinone moiety acts as an electron acceptor, while the amino and benzamido groups serve as electron donors. Upon excitation with light, an electron is promoted from the donor to the acceptor part of the molecule, creating a charge-separated excited state.

This ICT process is fundamental to the solvatochromic properties discussed earlier. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission spectrum. The efficiency of this charge transfer can be tuned by modifying the donor and acceptor strengths through chemical functionalization.

The study of 1-aminoanthraquinone (B167232) (AAQ), a parent compound, has provided significant insights into the dynamics of this process. Time-resolved spectroscopy has revealed that the ICT in AAQ can be ultrafast, occurring on the femtosecond timescale. mdpi.com The geometry of the amino group can become twisted in the excited state, leading to what is known as a twisted intramolecular charge transfer (TICT) state. mdpi.com The dynamics of this process are strongly influenced by the solvent environment, particularly the solvent's ability to stabilize the charge-separated state through solvation. mdpi.com

These charge transfer properties are not only of fundamental scientific interest but also have practical implications for the development of electronically active systems. Materials based on this compound derivatives could find applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optics, where efficient charge separation and transport are crucial.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules like 1-Amino-4-benzamidoanthraquinone has traditionally been performed using batch processing. However, the paradigm is shifting towards continuous flow chemistry, which offers significant advantages in terms of safety, scalability, and process control.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of anthraquinone (B42736) derivatives, this can lead to higher yields, improved purity, and the potential to safely handle hazardous reagents or intermediates. rsc.org Research into the continuous flow synthesis of related heterocyclic systems, such as 1,4-benzothiazines, has demonstrated the power of this approach to control reaction pathways that are problematic in batch conditions. nih.gov

Furthermore, the integration of automated synthesis platforms with flow reactors presents a powerful tool for the rapid optimization of reaction conditions and the discovery of new derivatives. Automated systems can systematically vary starting materials, catalysts, and process parameters, generating large libraries of compounds for high-throughput screening. Applying this to the this compound scaffold could accelerate the discovery of new dyes and functional materials with tailored properties. The in-situ electrosynthesis of anthraquinone electrolytes in flow cells for battery applications highlights the potential for innovative and greener production methods. rsc.orgdigitellinc.com

Key Advantages of Flow Chemistry for Anthraquinone Synthesis:

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Process Control | Precise control over temperature, pressure, and residence time. | Improved yield and selectivity in amination and acylation steps. |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of reagents like oleum (B3057394) or chlorosulfonic acid used in sulfonation. google.com |

| Scalability | Scaling up is achieved by running the system for longer periods, avoiding reactor redesign. | Facilitates seamless transition from laboratory-scale research to industrial production. |

| Purity | Reduced side reactions often lead to cleaner product streams. | Minimizes the need for extensive purification of the final dye intermediate. |

Advanced Characterization Techniques for In Situ Monitoring

The synthesis of this compound involves multiple steps where real-time monitoring of the reaction progress is crucial for optimization and quality control. Advanced spectroscopic and chromatographic techniques are increasingly being adapted for in-situ analysis, providing dynamic information that is unattainable through traditional offline analysis of quenched samples.

Spectroscopic methods such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for tracking the formation and consumption of chromophoric species. researchgate.netemerald.com These non-destructive techniques can be implemented using fiber-optic probes immersed directly into the reaction vessel, offering continuous data streams. For instance, the progress of reactions can be monitored by observing the appearance or disappearance of specific absorption bands corresponding to intermediates and the final product. acs.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide more detailed structural information. The development of online NMR and MS systems allows for the direct analysis of the reacting mixture as it flows from the reactor. digitellinc.com This is particularly powerful for identifying transient intermediates and understanding complex reaction mechanisms. For complex mixtures containing the target compound and potential byproducts or degradation products, comprehensive two-dimensional liquid chromatography (LCxLC) offers exceptionally high separation power, enabling detailed characterization that is often not possible with conventional one-dimensional LC methods. acs.org

Applicable In Situ Characterization Techniques:

| Technique | Information Provided | Application in Synthesis Monitoring |

|---|---|---|

| UV-Visible Spectroscopy | Concentration of chromophoric species. | Tracking the progression of dye formation in real-time. emerald.com |

| FT-IR Spectroscopy | Presence of specific functional groups. | Monitoring the conversion of amine and amide functionalities. researchgate.net |

| Online NMR/EPR | Detailed molecular structure and electronic environment. | Identifying reaction intermediates and byproducts without sample extraction. digitellinc.com |

| LCxLC-MS | High-resolution separation and identification of components. | Characterizing complex product mixtures and identifying trace impurities. acs.org |

Multiscale Computational Modeling of Complex Systems

Computational chemistry has emerged as an indispensable tool for predicting the properties of molecules and guiding experimental research. For this compound and its derivatives, multiscale modeling approaches, combining quantum mechanics (QM) and molecular mechanics (MM), can provide profound insights into their behavior from the electronic to the macroscopic level.

Density Functional Theory (DFT) is a powerful QM method used to calculate the electronic structure, molecular geometry, and spectroscopic properties of dye molecules. researchgate.net Researchers have successfully used DFT to predict the UV-Vis absorption spectra of substituted anthraquinones, correlating the nature and position of substituents with the resulting color. researchgate.netwhiterose.ac.uknih.gov Such calculations can be used to screen potential new derivatives of this compound for desired colors and electronic properties before undertaking their synthesis, saving significant time and resources.

On a larger scale, Molecular Dynamics (MD) simulations can model the behavior of dye molecules in complex environments, such as in a polymer matrix or a liquid crystal host. rsc.org These simulations can predict properties like solubility, diffusion, and molecular alignment, which are critical for applications in materials science. nih.govrsc.org By combining DFT calculations of individual molecules with MD simulations of bulk systems, researchers can build a comprehensive understanding of the structure-property relationships that govern the performance of materials incorporating this anthraquinone dye. whiterose.ac.uk

Development of Novel Functional Motifs

While this compound is a well-established intermediate, its core structure serves as a versatile scaffold for the development of novel functional motifs. Future research will increasingly focus on modifying this core to create advanced materials with tailored optical, electronic, and biological properties.

The amino and benzamido groups on the anthraquinone skeleton are prime targets for chemical modification. For example, the synthesis of a series of novel dichroic anthraquinone dyes has been achieved through reactions that modify substituents, leading to materials with high dichroic ratios suitable for advanced optoelectronics. nih.gov The strategic alteration of substituents has been shown to significantly improve the alignment of anthraquinone dyes in liquid crystal hosts, a key factor for their performance in display technologies. acs.org

Beyond traditional dye applications, anthraquinone derivatives are being explored for a wide range of high-tech and biomedical applications. The scientific community has shown deep interest in anthraquinone-based compounds for their potential therapeutic properties. nih.gov For instance, synthetic derivatives have been investigated as potent and selective I-kappa B Kinase (IKK) inhibitors and for their cytotoxic effects against cancer cell lines. dovepress.comnih.govnih.gov By functionalizing the this compound core with specific bioactive groups or polymerizable units, it is conceivable to create novel drug-delivery systems, molecular sensors, or functional polymers. The synthesis of functionalized fluorescent dyes from related ring systems for coupling to amino acids demonstrates a viable strategy for creating such targeted molecules. rsc.org

常见问题

Q. What are the established synthetic pathways for 1-amino-4-benzamidoanthraquinone, and how do reaction conditions influence yield?

this compound is synthesized via amine formation reactions, such as coupling benzamide derivatives with anthraquinone precursors. For example, it is produced by reacting Vat Orange 3 (a vat dye) with a benzamide intermediate under controlled amination conditions . Key parameters include temperature (typically 80–120°C), solvent choice (e.g., DMF or DMSO for polar aprotic environments), and catalyst use (e.g., copper or palladium catalysts for cross-coupling reactions). Yield optimization requires monitoring reaction time to prevent over-bromination or decomposition, with purity assessed via HPLC or TLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Structural confirmation relies on:

- Mass spectrometry (MS): Exact mass determination (342.1004 g/mol for CHNO) using high-resolution MS (HRMS) to validate molecular composition .

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., benzamido group at C4, amino at C1) and confirm aromatic proton environments.

- Infrared Spectroscopy (IR): Peaks at ~1670 cm (C=O stretch) and ~3300 cm (N-H stretch) verify functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. What are the primary research applications of this compound beyond its use as a dye intermediate?

While historically used in dye synthesis (e.g., cotton vat dyes) , recent studies explore its role as a:

- Biological probe: Modifications to its anthraquinone core enable studies on redox activity in cellular systems.

- Pharmaceutical intermediate: Derivatives are screened for antitumor and anticonvulsant activities via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

Discrepancies in NMR or MS data often arise from:

Q. What strategies optimize the regioselectivity of substituent addition to the anthraquinone core during derivatization?

Regioselectivity is controlled by:

- Directing groups: The amino group at C1 directs electrophilic substitution to C4/C5 positions.

- Catalytic systems: Palladium-mediated cross-coupling enhances selectivity for C2/C3 functionalization.

- Solvent effects: Polar solvents stabilize transition states in SNAr reactions, favoring para-substitution .

Q. How do electronic properties of this compound influence its redox behavior in electrochemical studies?

Electrochemical analysis (cyclic voltammetry) reveals two reduction peaks corresponding to the anthraquinone core (-0.5 V to -1.2 V vs. Ag/AgCl). The electron-withdrawing benzamido group at C4 lowers the LUMO energy, enhancing electron affinity. Computational studies (DFT) correlate substituent effects with redox potentials, guiding design for energy storage materials .

Q. What methodologies address low solubility of this compound in aqueous systems for biological assays?

- Derivatization: Introduce sulfonate or polyethylene glycol (PEG) groups to enhance hydrophilicity.

- Nanoparticle encapsulation: Use liposomal carriers or polymeric nanoparticles for controlled release in cytotoxicity assays.

- Co-solvent systems: Employ DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility .